molecular formula C3HO5- B1237847 Oxomalonate(1-)

Oxomalonate(1-)

Cat. No.: B1237847
M. Wt: 117.04 g/mol
InChI Key: XEEVLJKYYUVTRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oxomalonate(1-) is a dicarboxylic acid monoanion. It derives from a malonate(1-). It is a conjugate base of an oxomalonic acid. It is a conjugate acid of an oxomalonate(2-).

Scientific Research Applications

Enzyme Inhibition and Structural Analysis

Oxomalonate is notable for its role as a competitive inhibitor of Oxaloacetate Decarboxylase (OAD), a key enzyme found in anaerobic bacteria. A study by Granjon et al. (2010) focused on how oxomalonate affects the enzyme's structure and function. They found that oxomalonate binding alters the tryptophan environment within the enzyme's carboxyltransferase subunit. This leads to structural changes in the alpha-helical and beta-strand secondary structure elements of the enzyme (Granjon et al., 2010).

Chemical Synthesis

Wasserman et al. (2000) explored the formation of oxomalondiamides, derived from oxalic acid monoamides, using oxomalonate. This process is significant in the synthesis of various chemical compounds, highlighting oxomalonate's role in organic chemistry (Wasserman et al., 2000).

Calibration and Statistical Analysis Software

Although not directly related to the chemical properties of oxomalonate, it's interesting to note the use of the term "OxCal" in scientific literature. OxCal is a software package used for radiocarbon dating and statistical analysis, as outlined by Ramsey et al. (2013). This tool is crucial for researchers in various scientific disciplines, particularly in archaeology and earth sciences (Ramsey et al., 2013).

Polymer Science

In the field of polymer science, Raja and Dhamodharan (2001) investigated the synthesis and characterization of oxomalonate-functionalized polystyrene. Their research contributes to the understanding of chemical modification processes in polymers and their potential applications in various industrial sectors (Raja & Dhamodharan, 2001).

Multicomponent Chemical Reactions

The study by Wu et al. (2020) highlights the use of oxomalonate in a three-component chemical reaction. This process leads to the synthesis of oxazolidines, which are useful in various pharmaceutical and chemical applications (Wu et al., 2020).

Properties

IUPAC Name

3-hydroxy-2,3-dioxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVLJKYYUVTRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HO5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxomalonate(1-)
Reactant of Route 2
Oxomalonate(1-)
Reactant of Route 3
Oxomalonate(1-)
Reactant of Route 4
Oxomalonate(1-)
Reactant of Route 5
Oxomalonate(1-)
Reactant of Route 6
Oxomalonate(1-)

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